![molecular formula C10H14N2O2 B2379192 N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]prop-2-enamide CAS No. 2411230-27-6](/img/structure/B2379192.png)
N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]prop-2-enamide, also known as CCPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CCPA is a selective agonist for the A1 adenosine receptor, a G protein-coupled receptor that plays a crucial role in regulating various physiological processes.
Mecanismo De Acción
N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]prop-2-enamide is a selective agonist for the A1 adenosine receptor, a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. Activation of the A1 adenosine receptor leads to a decrease in cAMP levels, which in turn leads to a decrease in intracellular calcium levels. This decrease in intracellular calcium levels leads to a decrease in neurotransmitter release and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of glutamate release, the inhibition of inflammation, and the reduction of oxidative stress. N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]prop-2-enamide has also been shown to have cardioprotective effects, including the reduction of myocardial infarct size and the improvement of cardiac function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]prop-2-enamide has several advantages for use in lab experiments, including its high selectivity for the A1 adenosine receptor and its ability to cross the blood-brain barrier. However, N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]prop-2-enamide also has several limitations, including its short half-life and its potential for off-target effects.
Direcciones Futuras
There are several potential future directions for N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]prop-2-enamide research, including the development of more potent and selective A1 adenosine receptor agonists, the investigation of the role of N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]prop-2-enamide in neurodegenerative diseases, and the investigation of the potential use of N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]prop-2-enamide in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]prop-2-enamide and its potential therapeutic applications.
Métodos De Síntesis
N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]prop-2-enamide can be synthesized using a variety of methods, including the Staudinger reaction, the Wittig reaction, and the Horner-Wadsworth-Emmons reaction. The Staudinger reaction involves the reaction of azide with a carbonyl compound in the presence of a phosphine catalyst. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. The Horner-Wadsworth-Emmons reaction involves the reaction of an aldehyde or ketone with a phosphonate ester to form an alkene. The most commonly used method for synthesizing N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]prop-2-enamide is the Horner-Wadsworth-Emmons reaction.
Aplicaciones Científicas De Investigación
N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]prop-2-enamide has been extensively studied for its potential therapeutic applications, including its use as a neuroprotective agent, an anti-inflammatory agent, and a cardioprotective agent. N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]prop-2-enamide has also been studied for its potential use in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and ischemic heart disease.
Propiedades
IUPAC Name |
N-[1-(cyclopropanecarbonyl)azetidin-3-yl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-9(13)11-8-5-12(6-8)10(14)7-3-4-7/h2,7-8H,1,3-6H2,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSOKQXPBJGICP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CN(C1)C(=O)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]prop-2-enamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.